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Abstract

Indolapril Hydrochloride (also known as CI-907) is a potent, orally active, non-sulfhydryl
angiotensin-converting enzyme (ACE) inhibitor. Developed by Warner-Lambert Co., it emerged
from a research program aimed at identifying novel antihypertensive agents with improved
side-effect profiles compared to earlier ACE inhibitors. This technical guide provides an in-
depth overview of the discovery, synthesis, mechanism of action, and preclinical development
of Indolapril. Despite promising preclinical findings, the development of Indolapril was
discontinued at the preclinical stage.[1] This document consolidates the available scientific
data, including quantitative preclinical results, detailed (where available) experimental
methodologies, and relevant biological pathways to serve as a comprehensive resource for
researchers in cardiovascular drug discovery and development.

Introduction: The Quest for Novel ACE Inhibitors

The renin-angiotensin-aldosterone system (RAAS) is a critical physiological regulator of blood
pressure and fluid homeostasis. The angiotensin-converting enzyme (ACE), a key component
of this system, catalyzes the conversion of the inactive decapeptide angiotensin | to the potent
vasoconstrictor angiotensin Il. Consequently, inhibition of ACE became a cornerstone of
antihypertensive therapy. Following the success of the first-generation sulfhydryl-containing
ACE inhibitor, captopril, research efforts intensified to develop second-generation, non-
sulfhydryl agents to mitigate some of the side effects associated with the thiol group. This led to
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the development of a new class of drugs, including enalapril and lisinopril. It was within this
competitive landscape that Indolapril was designed and synthesized.

Synthesis and Structure-Activity Relationships

The synthesis of Indolapril and related compounds was first described by Blankley et al. in the
Journal of Medicinal Chemistry in 1987. The core of the discovery was the replacement of the
proline moiety, common in many ACE inhibitors, with saturated bicyclic amino acids. This
structural modification aimed to enhance potency and explore new structure-activity
relationships.

General Synthetic Approach

While the full experimental details from the primary literature were not accessible for this
review, the general synthetic scheme can be inferred from the publication's abstract and related
literature on similar ACE inhibitors.

The synthesis of Indolapril involves the coupling of two key intermediates:
e (2S,3aS,7aS)-octahydro-1H-indole-2-carboxylic acid, the novel bicyclic amino acid.
e N-[(S)-1-ethoxycarbonyl-3-phenylpropyl]-L-alanine.

The coupling of these two fragments, likely via a peptide bond formation reaction, would yield
the monoester prodrug, Indolapril. Subsequent hydrolysis of the ethyl ester would produce the
active diacid metabolite. The final product would then be converted to its hydrochloride salt for
improved stability and formulation.

Mechanism of Action: Inhibition of the Renin-
Angiotensin-Aldosterone System

Indolapril, like other drugs in its class, is a prodrug that is hydrolyzed in vivo to its active diacid
form, Indolaprilat. Indolaprilat is a potent and specific inhibitor of the angiotensin-converting
enzyme. By blocking ACE, Indolaprilat prevents the conversion of angiotensin | to angiotensin
II. This interruption of the RAAS cascade leads to several physiological effects that contribute
to its antihypertensive action:
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e Reduced Vasoconstriction: The decrease in angiotensin Il levels leads to vasodilation of both
arteries and veins, reducing peripheral vascular resistance and, consequently, blood

pressure.

o Decreased Aldosterone Secretion: Lower levels of angiotensin Il result in reduced stimulation
of the adrenal cortex to produce aldosterone. This leads to decreased sodium and water
retention by the kidneys, contributing to a reduction in blood volume and pressure.

 Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a
potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which may
further contribute to the blood pressure-lowering effect of Indolapril.

Signaling Pathway

The following diagram illustrates the Renin-Angiotensin-Aldosterone System and the point of
intervention for Indolapril.
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Caption: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Indolapril.

Preclinical Development
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Indolapril underwent a series of preclinical studies to evaluate its efficacy and safety. These
studies demonstrated its potential as a potent antihypertensive agent.

In Vitro ACE Inhibition

The inhibitory activity of Indolapril (as the prodrug monoester) and its active diacid metabolite
was assessed in guinea-pig serum. The results showed that the diacid form is significantly

more potent than the prodrug.[2]

Compound IC50 (M) in Guinea-Pig Serum
Indolapril (Monoester) 1.7 x 10-7
Indolaprilat (Diacid) 2.6 x 10-9

Table 1: In Vitro ACE Inhibitory Activity of
Indolapril and its Active Metabolite.[2]

In Vivo Antihypertensive Activity

The antihypertensive effects of Indolapril were evaluated in several animal models of

hypertension.

In this renin-dependent model of hypertension, single daily oral doses of Indolapril produced a
dose-dependent reduction in blood pressure. A dose of 3 mg/kg was sufficient to lower blood

pressure to normotensive levels.[2][3]

Oral Dose (mg/kg) Outcome
0.03-30 Dose-dependent decrease in blood pressure
3 Blood pressure normalized

Table 2: Antihypertensive Effects of Indolapril in
2K1C Hypertensive Rats.[2][3]

In this model, which mimics essential hypertension in humans, subacute administration of
Indolapril also demonstrated significant blood pressure-lowering effects.[2][3]
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Oral Dose (mg/kg/day) Duration Outcome

Significant decrease in blood

30 5 days
pressure

Table 3: Antihypertensive
Effects of Indolapril in
Spontaneously Hypertensive
Rats.[2][3]

In a canine model of hypertension, Indolapril was also effective in reducing blood pressure.[2]

[3]

Oral Dose (mgl/kg) Outcome

10 Normalized blood pressure

Table 4: Antihypertensive Effects of Indolapril in
Renal Hypertensive Dogs.[2][3]

Comparative Studies

Preclinical studies compared the effects of Indolapril with enalapril in diuretic-pretreated renal
hypertensive dogs. For equivalent reductions in blood pressure, Indolapril was associated with
a smaller increase in heart rate compared to enalapril.[2]

Experimental Protocols

Detailed experimental protocols for the preclinical studies were not fully available in the
accessed literature. The following descriptions are based on standard pharmacological
methods for evaluating antihypertensive agents.

The ACE inhibitory activity is typically determined by measuring the rate of substrate
conversion by ACE in the presence and absence of the inhibitor. A common method involves
using a synthetic substrate, such as Hippuryl-Histidyl-Leucine (HHL), and quantifying the
amount of hippuric acid produced spectrophotometrically. The IC50 value, the concentration of
inhibitor required to reduce ACE activity by 50%, is then calculated.
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Caption: A generalized workflow for an in vitro ACE inhibition assay.

Two-Kidney, One-Clip (2K1C) Goldblatt Hypertensive Rat Model: This model is created by
partially constricting one renal artery with a silver clip, leaving the contralateral kidney
untouched. This induces the renin-angiotensin system, leading to hypertension. Blood pressure
is typically measured directly via an arterial catheter or indirectly using the tail-cuff method.
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Spontaneously Hypertensive Rat (SHR) Model: The SHR is a genetically hypertensive strain
that serves as a model for essential hypertension. Animals are typically used at an age when
hypertension is well-established. Blood pressure measurements are performed as described
for the 2K1C model.

Renal Hypertensive Dog Model: Hypertension is induced in dogs, often by renal artery
constriction. The animals are frequently pre-treated with a diuretic to stimulate the renin-
angiotensin system. Blood pressure is monitored, often telemetrically, before and after drug
administration.

Developmental History and Discontinuation

Indolapril (CI-907) was part of a productive research program at Warner-Lambert that also
yielded another potent ACE inhibitor, Quinapril (CI-906).[4] Both compounds showed promising
preclinical profiles as specific, potent, and orally active ACE inhibitors.[4] While Quinapril
(Accupril®) went on to be successfully developed and marketed, the clinical development of
Indolapril was discontinued at the preclinical stage.[1] The specific reasons for this decision are
not detailed in the available public literature but could be due to a variety of factors common in
drug development, such as unfavorable pharmacokinetic or toxicological findings that emerged
during later-stage preclinical evaluation, or a strategic decision to prioritize the development of
Quinapril.

Conclusion

Indolapril Hydrochloride was a promising non-sulfhydryl ACE inhibitor that demonstrated
potent in vitro and in vivo activity in preclinical studies. Its discovery and early development
contributed to the growing understanding of the structure-activity relationships of this important
class of antihypertensive agents. Although its journey to the clinic was halted, the scientific
knowledge gained from its investigation remains a valuable part of the history of cardiovascular
drug discovery. This technical guide has summarized the key milestones in the discovery and
preclinical development of Indolapril, providing a resource for researchers and professionals in
the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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